10-Chloro-9-(3-methoxypropoxy)-6-(1-methylcyclopropyl)-2-oxo-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid
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Overview
Description
10-Chloro-9-(3-methoxypropoxy)-6-(1-methylcyclopropyl)-2-oxo-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid is a complex organic compound with a unique structure that includes a quinolizine core, a carboxylic acid group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Chloro-9-(3-methoxypropoxy)-6-(1-methylcyclopropyl)-2-oxo-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
- Formation of the quinolizine core through cyclization reactions.
- Introduction of the chloro and methoxypropoxy groups via substitution reactions.
- Incorporation of the carboxylic acid group through oxidation or carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
10-Chloro-9-(3-methoxypropoxy)-6-(1-methylcyclopropyl)-2-oxo-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one substituent with another.
Esterification: Formation of esters from the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
10-Chloro-9-(3-methoxypropoxy)-6-(1-methylcyclopropyl)-2-oxo-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 10-Chloro-9-(3-methoxypropoxy)-6-(1-methylcyclopropyl)-2-oxo-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinolizine Derivatives: Compounds with similar quinolizine cores but different substituents.
Carboxylic Acids: Compounds with similar carboxylic acid groups but different core structures.
Methoxypropoxy Substituted Compounds: Compounds with similar methoxypropoxy groups but different core structures.
Uniqueness
10-Chloro-9-(3-methoxypropoxy)-6-(1-methylcyclopropyl)-2-oxo-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H24ClNO5 |
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Molecular Weight |
417.9 g/mol |
IUPAC Name |
10-chloro-9-(3-methoxypropoxy)-6-(1-methylcyclopropyl)-2-oxo-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid |
InChI |
InChI=1S/C22H24ClNO5/c1-22(4-5-22)20-9-13-8-19(29-7-3-6-28-2)16(23)10-14(13)17-11-18(25)15(21(26)27)12-24(17)20/h8,10-12,20H,3-7,9H2,1-2H3,(H,26,27) |
InChI Key |
WZOXQAIAPCHIOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2CC3=CC(=C(C=C3C4=CC(=O)C(=CN24)C(=O)O)Cl)OCCCOC |
Origin of Product |
United States |
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